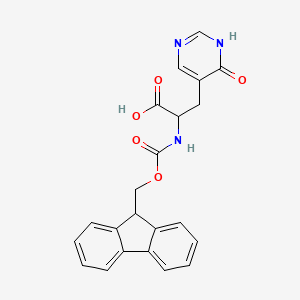

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid is a useful research compound. Its molecular formula is C22H19N3O5 and its molecular weight is 405.41. The purity is usually 95%.

BenchChem offers high-quality 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peptide Synthesis and Modification

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from fluorenylmethoxycarbonyl chemistry, is prominently used to protect hydroxy groups during the synthesis of peptides. This protective group is known for its stability under various conditions and can be conveniently removed without affecting other sensitive groups in the peptide chain. The application of the Fmoc group in peptide synthesis allows for the creation of complex peptides and proteins, which are essential in studying biological functions and developing therapeutic agents (Gioeli & Chattopadhyaya, 1982).

Solid Phase Peptide Synthesis (SPPS)

Fmoc amino acids are integral to the advancement of solid-phase peptide synthesis (SPPS), providing a versatile and efficient method for assembling peptides and small proteins. The Fmoc SPPS methodology has evolved significantly, with the introduction of various solid supports, linkages, and side chain protecting groups. This evolution has enabled the synthesis of biologically active peptides and the incorporation of isotopic labeling, further expanding the research and therapeutic potential of peptides (Fields & Noble, 2009).

Bioconjugation and Biomolecular Engineering

The Fmoc group is also instrumental in bioconjugation strategies, where it facilitates the modification of peptides and proteins for various applications, including biomarker development, drug delivery, and molecular imaging. The selective attachment of fluorescent probes, targeting ligands, or therapeutic molecules to peptides and proteins is a critical step in the development of diagnostic and therapeutic agents. The chemoselectivity and stability of the Fmoc group under physiological conditions make it an invaluable tool in the field of biomolecular engineering (Mellor & Chan, 1997).

Fluorescent Probes and Imaging

Fluorene derivatives, related to the chemical structure of interest, are used in the development of water-soluble fluorescent probes for bioimaging applications. These probes are designed to target specific cellular structures or molecules, enabling the visualization of biological processes in real time. The photophysical properties of fluorene derivatives, such as high fluorescence quantum yield and two-photon absorption capabilities, make them suitable for advanced imaging techniques like two-photon fluorescence microscopy. This application is crucial for studying cellular interactions, dynamics, and functions in complex biological systems (Morales et al., 2010).

properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5/c26-20-13(10-23-12-24-20)9-19(21(27)28)25-22(29)30-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,25,29)(H,27,28)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFPLGCTWSYLRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CNC4=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B2822400.png)

![2-(2-bromophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2822402.png)

![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2822410.png)

![N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2822417.png)